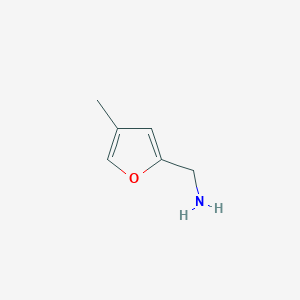

![molecular formula C10H14O B2470434 Bicyclo[6.1.0]non-4-yn-9-ylmethanol CAS No. 1379662-52-8](/img/structure/B2470434.png)

Bicyclo[6.1.0]non-4-yn-9-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . It’s used in strain-promoted copper-free azide-alkyne cycloaddition reactions .

Synthesis Analysis

The synthesis of an oxidized analogue, BCN acid, has been described. This involves facile functionalization via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis

The molecular structure of BCN alcohol is complex, with multiple stereocenters . It has an empirical formula of C10H14O and a molecular weight of 150.22 .Chemical Reactions Analysis

BCN alcohol is used in strain-promoted copper-free azide-alkyne cycloaddition reactions . It reacts with azide functionalized compounds or biomolecules without the need for a copper catalyst to result in a stable triazole linkage .Physical and Chemical Properties Analysis

BCN alcohol is a powder with a carbon content of 79.96% and a hydrogen content of 9.39% . It’s stored at -20°C .Scientific Research Applications

1. Production of Stable Molecular Probes

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a significant strained-alkyne scaffold in chemical biology. Research has led to the development of its oxidized analogue, BCN acid. This derivative facilitates the creation of more stable molecular probes through amide bond formation, presenting an advancement over traditional carbamates (Rady et al., 2021).

2. Injectable Hydrophobic Platforms for Tissue Engineering

In tissue engineering, BCN is used in the development of injectable, self-cross-linkable hyperbranched poly(ε-caprolactone) formulations. The cross-linking of these polymers, facilitated through metal-free click chemistry, demonstrates strong mechanical properties and excellent biocompatibility. This innovation is particularly promising for applications like bone defect repair (Liu et al., 2016).

3. Facilitating Bioorthogonal Reactions in Live Cells

BCN has enabled rapid bioorthogonal labeling of glucagon receptors on live cells. The superfast bioorthogonal ligation reactant pair, consisting of BCN and a sterically shielded, sulfonated tetrazole, showed significant results in live cell imaging, emphasizing its utility in real-time biological observations and research (Kumar et al., 2021).

4. Synthesis of Genetically Encoded Bicyclononynes

BCN's role extends to the genetic encoding of bicyclononynes for site-specific protein labeling in vitro and in live mammalian cells. The fluorogenic reaction between BCN and tetrazines is significantly faster than many bioorthogonal reactions, making it a valuable tool for labeling and imaging studies in biological research (Lang et al., 2012).

5. Designing Phosphorogenic Biomaterials for Bioorthogonal Labelling

In the development of phosphorogenic bioorthogonal probes, BCN compounds have been used in conjunction with iridium(III) polypyridine complexes. These complexes exhibit significant emission enhancement upon reacting with BCN, showcasing their potential in bioorthogonal labelling and imaging (Li et al., 2016).

Mechanism of Action

Target of Action

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . Its primary targets are azide-tagged biomolecules . These biomolecules can be various proteins, nucleic acids, or other cellular components that have been chemically modified to carry an azide group.

Mode of Action

BCN alcohol interacts with its targets through a bioorthogonal reaction known as strain-promoted azide–alkyne cycloaddition (SPAAC) . In this reaction, the BCN group on the compound reacts with azide groups on the target biomolecules, forming a stable triazole linkage .

Biochemical Pathways

Instead, it provides a tool for labeling biomolecules, detecting and quantifying reactive metabolites, or controlling the liberation of an active substance . The resulting triazole products are stable and can be used for various applications in chemical biology .

Result of Action

The primary result of BCN alcohol’s action is the formation of a stable triazole linkage with azide-tagged biomolecules . This allows for precise chemical reactions in biological media, enabling the labeling of biomolecules, the detection and quantification of reactive metabolites, or the controlled liberation of an active substance .

Action Environment

The action of BCN alcohol is influenced by the complexity of the biological environment. The compound is designed to be chemoselective, reacting selectively with azide-tagged biomolecules without interfering with surrounding biomolecules .

Properties

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXZMGWYBICRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2CO)CCC#C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379662-52-8 |

Source

|

| Record name | {bicyclo[6.1.0]non-4-yn-9-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)

![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)

![1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2470371.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)